molecular formula C22H29N5O2 B2483334 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 898406-32-1

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

カタログ番号: B2483334
CAS番号: 898406-32-1
分子量: 395.507
InChIキー: OSGIQBZVGIQRAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a heterocyclic small molecule characterized by a pyridazine core substituted with a piperidinyl group, linked via a piperazine moiety to a propan-1-one scaffold bearing a phenoxy substituent. Its molecular formula is C25H30N4O2 (calculated molecular weight: 418.54 g/mol).

特性

IUPAC Name

2-phenoxy-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-3-7-13-25/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIQBZVGIQRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group may yield a ketone or an alcohol, while substitution of the phenoxy group can result in various substituted aromatic compounds .

作用機序

The mechanism of action of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s analogs vary in heterocyclic cores, substituents, and molecular properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Cores Potential Targets (Inferred)
2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (Target) C25H30N4O2 418.54 Pyridazine, piperidinyl, phenoxy, piperazine GPCRs, kinases (speculative)
(S)-2-hydroxy-1-(4-((7-methyl-4-morpholino-2-(quinolin-3-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one ~C32H36N8O2S ~628.75 (estimated) Thieno[3,2-d]pyrimidine, morpholino, quinolinyl, methyl Kinases (e.g., PI3K/mTOR inhibitors)
3-{3,5-dimethyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H-pyrazol-4-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one (G267-0723) C27H35N7O2 489.62 Pyridazine-pyrrolidinyl, pyrazole, 2-methoxyphenyl Serotonin/dopamine receptors
1-[4-(2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)phenyl]propan-1-one C23H29N3O4 411.50 Hydroxypropoxy linker, 2-methoxyphenyl, piperazine Adrenergic receptors

Functional Insights from Structural Variations

Heterocyclic Core Differences: The target compound employs a pyridazine core, whereas analogs in use thienopyrimidine or imidazopyridine cores. Thienopyrimidine derivatives are well-documented in kinase inhibition (e.g., PI3K, mTOR) due to their ATP-binding pocket compatibility . The pyridazine core in the target compound may favor interactions with GPCRs or ion channels, given the prevalence of piperazine-phenoxy motifs in neurological ligands (e.g., antipsychotics) .

The 2-methoxyphenyl substituent in G267-0723 and ’s compound is associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the target’s phenoxy group.

Synthetic Accessibility: The target compound’s synthesis likely involves pyridazine-piperidine coupling followed by piperazine-propanone conjugation, a route less complex than the multi-step synthesis required for thienopyrimidine-quinoline hybrids in .

Pharmacological Implications (Speculative)

  • Target Compound: The piperazine-phenoxy architecture aligns with 5-HT2A or α-adrenergic receptor ligands (e.g., atypical antipsychotics like aripiprazole derivatives) .
  • Compounds: Thienopyrimidine-morpholino-quinoline scaffolds are hallmarks of kinase inhibitors (e.g., FDA-approved duvelisib), suggesting anticancer applications .
  • G267-0723 : The pyrrolidinyl-pyridazine and 2-methoxyphenyl groups may enhance selectivity for dopamine D3 or 5-HT1A receptors, akin to buspirone analogs.

生物活性

The compound 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS Number: 898406-32-1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of 395.5 g/mol. The structure features a phenoxy group, piperidine, and pyridazine moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
CAS Number898406-32-1

Structural Representation

Chemical Structure

Research indicates that compounds similar to 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one may act as selective modulators of neurotransmitter receptors. Specifically, studies have shown that related piperazine derivatives exhibit significant activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .

Pharmacological Effects

  • Dopamine Receptor Agonism : The compound has been studied for its agonistic effects on the D3 dopamine receptor, which plays a crucial role in mood regulation and neuroprotection. In vitro assays have demonstrated its ability to promote β-arrestin translocation and G protein activation, indicating robust receptor engagement .
  • Neuroprotective Properties : In animal models, compounds targeting the D3 receptor have shown neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA. This suggests potential applications in treating conditions like Parkinson's disease .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation. Specific analogs have demonstrated significant antiproliferative effects in various cancer cell lines .

Case Study 1: Neuroprotection in Animal Models

A study involving D3R-preferring agonists revealed that these compounds significantly reduced neurodegeneration in mouse models subjected to MPTP exposure. The findings indicated that the protective effects were mediated through direct interaction with the D3 receptor, highlighting the therapeutic potential of similar compounds in treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In a screening of various piperazine derivatives for HDAC inhibition, certain analogs of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one exhibited high inhibitory rates (up to 74.91%) at concentrations as low as 2 μM. These results underscore the compound's potential as an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。